Androsta-4,8(14)-diene-3,17-dione
Description
Properties
Molecular Formula |
C19H24O2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(9S,10R,13S)-10,13-dimethyl-2,6,7,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,16H,3-10H2,1-2H3/t16-,18-,19-/m0/s1 |
InChI Key |
SGPDPQDGYFWQGO-WDSOQIARSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3=C4CCC(=O)[C@]4(CC[C@H]23)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3=C4CCC(=O)C4(CCC23)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
The positions of double bonds and substituents in androstane derivatives critically influence their biological activity. Below is a comparison of key structural features:
Biochemical Activity
- Aromatase Inhibition: Androsta-4,6,8(14)-triene-3,17-dione (FCE 24917) exhibits time-dependent aromatase inactivation due to its triene system, which acts as an alkylating agent during enzyme interaction . Androsta-1,4-diene-3,17-dione (Boldione) is metabolized to boldenone, an anabolic steroid, but shows weaker direct aromatase inhibition compared to triene derivatives . this compound lacks evidence of aromatase inhibition but is structurally analogous to intermediates in steroidogenesis pathways .
- Regulatory and Metabolic Roles: Boldione (1,4-diene) is a Schedule III controlled substance due to its misuse in doping .
Research Findings and Data Tables
Table 1: Comparative Biochemical Properties
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